molecular formula C5H9NO3 B2986125 (R)-2-Amino-2-(oxetan-3-YL)acetic acid CAS No. 394653-43-1; 394653-46-4

(R)-2-Amino-2-(oxetan-3-YL)acetic acid

Cat. No.: B2986125
CAS No.: 394653-43-1; 394653-46-4
M. Wt: 131.131
InChI Key: RMQBFQWTJJLVRW-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Amino-2-(oxetan-3-yl)acetic acid is a non-proteinogenic amino acid characterized by a chiral α-carbon center (R-configuration) and an oxetane ring substituent. Its molecular formula is C₅H₉NO₃ (molecular weight: 131.13 g/mol), and it is commercially available for research purposes under CAS number 394653-43-1 . The oxetane ring, a four-membered oxygen-containing heterocycle, imparts unique physicochemical properties, including increased metabolic stability and solubility compared to larger ring systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-2-(oxetan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQBFQWTJJLVRW-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CO1)[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound belongs to a class of α-amino acids with cyclic substituents. Key analogs include:

Table 1: Structural Comparison of (R)-2-Amino-2-(oxetan-3-yl)acetic Acid and Analogs
Compound Name Substituent Group Ring Structure Molecular Formula Key Features
This compound Oxetane (4-membered oxygen ring) Oxetane C₅H₉NO₃ High ring strain; metabolic stability
Ibotenic acid 3-Hydroxyisoxazole Isoxazole (5-membered) C₅H₆N₂O₄ GABA receptor agonist; psychoactive
(S)-2-Amino-2-(oxetan-3-yl)acetic acid Oxetane Oxetane C₅H₉NO₃ S-enantiomer; distinct stereoselectivity
2-Amino-2-(oxan-3-yl)acetic acid HCl Oxane (tetrahydrofuran) Oxane (5-membered) C₇H₁₄ClNO₃ Reduced ring strain; higher lipophilicity
(R)-2-Amino-2-phenylacetic acid Phenyl N/A C₈H₉NO₂ Aromatic substituent; enhanced π-π interactions

Key Observations :

  • Stereochemistry : The S-enantiomer (CAS 394653-46-4) may exhibit different biological activity due to chiral recognition in target binding .
  • Functional Group Impact : Replacement of oxetane with isoxazole (ibotenic acid) or phenyl groups alters electronic properties and target selectivity. For example, ibotenic acid's isoxazole moiety enables GABA receptor agonism, leading to psychoactive effects .

Pharmacological and Biochemical Profiles

Ibotenic Acid ((S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid)
  • Activity: Potent agonist at ionotropic glutamate and GABA receptors, causing neuroexcitatory effects .
  • Applications : Used in neuroscience research to model neurodegenerative diseases.
Dichlorobenzyl-Substituted Analogs ()
  • Activity: Inhibitors of collagenase with IC₅₀ values in the nanomolar range.
  • Structural Insight : Docking studies reveal hydrogen bonding with Gln215 and π-π interactions with Tyr201, suggesting similar binding modes despite substituent variations .
(R)-2-Amino-2-phenylacetic Acid
  • Applications : Aromatic analogs are precursors in β-lactam antibiotic synthesis (e.g., penicillins and cephalosporins) .

The absence of aromatic rings may reduce off-target interactions, making it advantageous for CNS-targeted therapies.

Solubility and Stability
  • The target compound is soluble in polar solvents (e.g., DMF) and stable at room temperature .
  • In contrast, 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid () exhibits acute oral toxicity (H302) and irritancy (H315, H319), highlighting the impact of functional groups on safety .
Stereochemical Considerations
  • The S-enantiomer (CAS 394653-46-4) is marketed separately, suggesting enantiomer-specific applications in asymmetric synthesis or chiral drug development .

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